6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
The compound “6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . These compounds have been shown to have promising properties in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions. The compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the refluxing of certain compounds in phosphorus oxychloride . Another method involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazole and a pyrimidine ring . The triazole ring is a five-membered ring containing three nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the successful synthesis of the desired compounds .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been involved in the synthesis of diverse heterocyclic compounds. For instance, Elotmani et al. (2002) detailed the condensation of related compounds in the creation of alkoxycarbonylmethyl-7-methyl-1,2,4-triazolo pyrimidines, a process crucial in the development of various chemical structures for potential pharmacological applications (Elotmani et al., 2002).
Taha (2008) explored the synthesis of 1,2,4-triazolo derivatives with potential antimicrobial activity. This research signifies the compound’s relevance in creating new chemical entities with potential biological activities (Taha, 2008).
Biological Activities
Hassan (2013) demonstrated the synthesis of pyrazoline and pyrazole derivatives from similar compounds, which were tested for antibacterial and antifungal activities. This highlights the compound's role in generating new molecules with antimicrobial potential (Hassan, 2013).
Ilić et al. (2011) synthesized triazolo[4,3-b]pyridazin derivatives from similar compounds, demonstrating their antiproliferative activity on endothelial and tumor cells. This underscores the compound's utility in cancer research (Ilić et al., 2011).
Computational Studies
- Danylchenko et al. (2016) utilized similar compounds in a virtual library for the computer prediction of biological activity and acute toxicity. This indicates its use in computational drug discovery, especially for predicting potential antineurotic activity (Danylchenko et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as inflammation and stress responses .
Mode of Action
The compound interacts with its targets through hydrogen bonding and dipole interactions . It has a favorable interaction with the active residues of ATF4 and NF-kB proteins . This interaction leads to changes in the proteins’ activity, influencing the cellular processes they regulate .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses and inflammation, respectively . The compound’s action on these pathways results in its neuroprotective and anti-inflammatory properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Properties
IUPAC Name |
6-methyl-N-[(4-methylsulfanylphenyl)methyl]-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-8-20-13(15(22)17-9)12(18-19-20)14(21)16-7-10-3-5-11(23-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFLTUTZBWPOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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